molecular formula C8H6FN B2682089 2-Ethynyl-3-fluoro-6-methylpyridine CAS No. 1824076-35-8

2-Ethynyl-3-fluoro-6-methylpyridine

Cat. No.: B2682089
CAS No.: 1824076-35-8
M. Wt: 135.141
InChI Key: YDEPPOQNBHJGKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-3-fluoro-6-methylpyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • 2-Ethynyl-3-fluoro-5-methylpyridine
  • 2-Ethynyl-4-fluoro-6-methylpyridine
  • 2-Ethynyl-3-chloro-6-methylpyridine

Comparison: 2-Ethynyl-3-fluoro-6-methylpyridine is unique due to the specific positioning of the ethynyl and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 3-position enhances the compound’s stability and electron-withdrawing effects, making it distinct from other similar compounds .

Properties

IUPAC Name

2-ethynyl-3-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-7(9)5-4-6(2)10-8/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEPPOQNBHJGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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